molecular formula C₁₃H₂₁NO₂ B1662743 Tigloyltropeine CAS No. 495-83-0

Tigloyltropeine

Cat. No. B1662743
CAS RN: 495-83-0
M. Wt: 223.31 g/mol
InChI Key: UVHGSMZRSVGWDJ-ZCFDAEMWSA-N
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Description

Tigloyltropeine is a type of compound classified under alkaloids . It is derived from the seeds of Datura ferox . The molecular weight of Tigloyltropeine is 223.31 and its chemical formula is C13H21NO2 . It is typically found in an oil form .


Molecular Structure Analysis

Tigloyltropeine’s molecular structure is characterized by its chemical formula C13H21NO2 . The exact molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

Tigloyltropeine is an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Identification in Alkaloids

Research on Datura ferox seeds from Argentina has identified the presence of various tropane alkaloids, including 3 alpha-tigloyloxytropane (tigloyltropeine). These studies involve chromatographic procedures for analyzing alkaloids, contributing to the understanding of their composition and potential applications (Vitale, Acher, & Pomilio, 1995).

Enzyme-Related Studies

Tigloyltropeine is linked to the study of specific enzymes involved in alkaloid biosynthesis. One such enzyme, tigloyl-CoA:pseudotropine acyl transferase, esterifies pseudotropine with tigloyltropeine. Detailed research on this enzyme from Datura stramonium reveals insights into its behavior, molecular weight, and substrate specificity (Rabot, Peerless, & Robins, 1995).

Alkaloid Metabolism in Plants

Tigloyltropeine plays a role in alkaloid metabolism in plants, as seen in studies involving a novel O-tigloyltransferase. This enzyme, found in Lupinus plants, is involved in transferring tigloyl groups to specific alkaloids. Research on this enzyme helps understand the metabolism and biosynthesis of alkaloids in plants (Suzuki, Murakoshi, & Saito, 1994).

Molecular Characterization and Cloning

Further research in Lupinus albus led to the cloning and molecular characterization of a novel acyltransferase, which transfers tigloyl groups to specific alkaloids. This study highlights the tissue-specific control of quinolizidine alkaloid patterns in plants, offering insights into the genetic control of alkaloid biosynthesis (Okada, Hirai, Suzuki, Yamazaki, & Saito, 2005).

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3/b9-4+/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHGSMZRSVGWDJ-ZCFDAEMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2CCC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1C[C@H]2CC[C@@H](C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601023601, DTXSID901023824
Record name Tiglylpseudotropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601023601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tropigline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropigline

CAS RN

495-83-0, 533-08-4
Record name Tigloidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropigline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiglylpseudotropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601023601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tropigline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tigloidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIGLOIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK1SV4EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TROPIGLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O258V0L5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AA Vitale, A Acher, AB Pomilio - Journal of Ethnopharmacology, 1995 - Elsevier
Chromatographic procedures (HPLC, GC-MS) are outlined in this paper for the analysis of alkaloids in poisonous Datura ferox seeds of Argentina, from which previously only …
Number of citations: 73 www.sciencedirect.com
M de Nijs, C Crews, F Dorgelo, S MacDonald… - Toxins, 2023 - mdpi.com
The occurrence of tropane alkaloids (TAs), toxic plant metabolites, in food in Europe was studied to identify those TAs in food most relevant for human health. Information was extracted …
Number of citations: 6 www.mdpi.com
G Benítez, M March-Salas, A Villa-Kamel… - Journal of …, 2018 - Elsevier
Ethnopharmacological relevance The different species of the genus Datura have been used traditionally by some pre-Columbian civilizations, as well as in medieval rituals linked to …
Number of citations: 55 www.sciencedirect.com

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